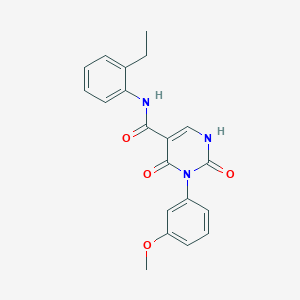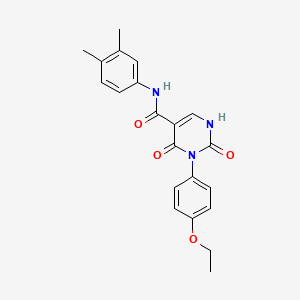
1-(3-chloro-4-methylphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chloro-4-methylphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazole ring, which is known for its stability and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to enhance the yield and selectivity.
Substitution Reactions: The introduction of the 3-chloro-4-methylphenyl and 3-fluorophenyl groups is achieved through nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This is usually achieved by reacting the intermediate compound with an amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in the production process. Additionally, stringent quality control measures are implemented to ensure the purity and stability of the final product.
化学反応の分析
Types of Reactions
1-(3-chloro-4-methylphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). This reaction typically leads to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced derivatives. Substitution reactions result in the formation of substituted triazole derivatives.
科学的研究の応用
1-(3-chloro-4-methylphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study enzyme inhibition and protein-ligand interactions. Its triazole ring is known to interact with various biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs. Its ability to inhibit specific enzymes makes it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to bind to enzyme active sites, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of inflammation or the inhibition of cancer cell growth. The compound’s molecular targets include enzymes involved in cell signaling pathways and metabolic processes.
類似化合物との比較
Similar Compounds
- 1-(4-chloro-2-methylphenyl)-3-(3-fluorophenyl)urea
- 1-(3-chloro-4-methylphenyl)-3-(2-fluorophenyl)urea
- 1-(5-chloro-2-methylphenyl)-3-(4-fluorophenyl)urea
Uniqueness
1-(3-chloro-4-methylphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern and the presence of the triazole ring. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable tool in scientific research and industrial applications.
特性
分子式 |
C17H14ClFN4O |
|---|---|
分子量 |
344.8 g/mol |
IUPAC名 |
1-(3-chloro-4-methylphenyl)-N-(3-fluorophenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C17H14ClFN4O/c1-10-6-7-14(9-15(10)18)23-11(2)16(21-22-23)17(24)20-13-5-3-4-12(19)8-13/h3-9H,1-2H3,(H,20,24) |
InChIキー |
BWFHDVPZWMOPRI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)F)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11286627.png)
![1-[3-(4-Fluorophenyl)-1H-pyrazole-5-carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B11286628.png)
![2,3-Dimethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B11286629.png)
![N-(4-chlorophenyl)-2-[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11286633.png)
![ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B11286636.png)
![3-phenyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B11286637.png)
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl][5-(4-bromophenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B11286648.png)
![Ethyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B11286654.png)
![N-(3-chloro-4-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11286661.png)
![2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B11286663.png)
![N-(4-chlorophenyl)-5-hydroxy-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11286668.png)

![2-{2-[5-(4-ethylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B11286681.png)
